3-(4-Acetylpiperazin-1-yl)phenylboronic acid
Description
3-(4-Acetylpiperazin-1-yl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a 4-acetylpiperazine group at the meta position. This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions (via its boronic acid moiety) and as a building block for complex molecules such as Zn(II) phthalocyanines . The acetyl group on the piperazine ring enhances electronic modulation, which can influence reactivity and stability in catalytic processes or biological interactions.
Properties
IUPAC Name |
[3-(4-acetylpiperazin-1-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(9-12)13(17)18/h2-4,9,17-18H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLLVOUPTPJEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCN(CC2)C(=O)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236148 | |
| Record name | B-[3-(4-Acetyl-1-piperazinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-95-3 | |
| Record name | B-[3-(4-Acetyl-1-piperazinyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228182-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3-(4-Acetyl-1-piperazinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylpiperazin-1-yl)phenylboronic acid typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-acetylpiperazine, is synthesized by reacting piperazine with acetic anhydride under controlled conditions.
Borylation Reaction: The piperazine derivative is then subjected to a borylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylpiperazin-1-yl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The acetyl group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Boronic acids, including 3-(4-Acetylpiperazin-1-yl)phenylboronic acid, have been studied for their anticancer properties. They can inhibit proteasome activity, leading to apoptosis in cancer cells. The compound's structural features may enhance its binding affinity to targets involved in cancer progression.
- Mechanism : The inhibition of proteasome activity disrupts protein degradation pathways essential for cancer cell survival.
Antibacterial and Antiviral Properties
Research indicates that boronic acids exhibit antibacterial and antiviral activities. The introduction of the acetylpiperazine moiety may enhance these properties.
- Case Study : A review highlighted the effectiveness of boronic acids against various bacterial strains, suggesting potential for developing new antibiotics .
Cross-Coupling Reactions
This compound is utilized in palladium-catalyzed cross-coupling reactions, which are fundamental in synthesizing complex organic molecules.
- Example Reactions :
- Miyaura borylation: This method allows for the formation of arylboronic acids from aryl halides, facilitating further synthetic transformations.
| Reaction Type | Substrate | Conditions | Yield |
|---|---|---|---|
| Miyaura Borylation | Aryl Halide | Pd catalyst, base | High |
| C–N Coupling | Morpholine | Pd catalyst | Moderate |
Sensor Technology
The unique properties of boronic acids make them suitable for applications in sensor technology, particularly in detecting biomolecules such as glucose.
- Mechanism : The reversible binding of boronic acids to diols (like glucose) can be exploited to develop sensors with high specificity and sensitivity.
Summary of Unique Characteristics
The structure of this compound contributes to its diverse applications:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| This compound | Piperazine ring with acetyl substitution | Enhanced solubility and binding properties |
| Boronic Acid Derivatives | Varying functional groups | Broad biological activity spectrum |
Mechanism of Action
The mechanism of action of 3-(4-Acetylpiperazin-1-yl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications .
Comparison with Similar Compounds
The following analysis compares 3-(4-Acetylpiperazin-1-yl)phenylboronic acid with structurally related phenylboronic acids containing piperazine or analogous nitrogenous substituents. Key differences in substituents, molecular properties, and applications are highlighted.
Structural and Functional Group Variations
Table 1: Structural Comparison of Selected Piperazine-Modified Phenylboronic Acids
Stability and Handling
- Safety : Piperazine-containing boronic acids generally require protective equipment (gloves, masks) to prevent inhalation or dermal exposure .
Biological Activity
3-(4-Acetylpiperazin-1-yl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the molecular formula C₁₂H₁₇BN₂O₃ and a molecular weight of approximately 248.086 g/mol, consists of a phenyl group linked to a boronic acid moiety and a piperazine ring substituted with an acetyl group at the 4-position. The presence of the boronic acid functional group enables this compound to participate in various biological interactions, making it a candidate for further research in pharmacology.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties, including:
- Anticancer Activity : Boronic acids are known for their ability to inhibit proteasome activity, which is crucial in cancer cell proliferation. Studies suggest that derivatives like this compound may enhance the efficacy of existing anticancer drugs by overcoming resistance mechanisms .
- Antibacterial and Antiviral Effects : Some boronic acid derivatives have shown promise as antibacterial and antiviral agents. Their mechanism often involves the inhibition of specific enzymes crucial for bacterial and viral replication .
- Binding Affinity : The compound has been studied for its binding affinity to various biological targets, including receptors involved in neurotransmission and cancer pathways. For instance, research has indicated that modifications to the piperazine ring can significantly affect binding properties and selectivity towards specific targets .
Structure-Activity Relationship (SAR)
The unique combination of the piperazine ring and acetyl group in this compound may enhance its solubility and binding properties compared to simpler analogs. A comparative analysis of similar compounds reveals that structural modifications can lead to varying degrees of biological activity:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Acetylphenylboronic Acid | Phenolic structure with an acetyl group | Used in similar coupling reactions |
| 3-(Piperazin-1-yl)phenylboronic Acid | Piperazine ring without acetyl substitution | May exhibit different biological activity |
| 3-(4-Methylpiperazin-1-yl)phenylboronic Acid | Methyl substitution on piperazine | Potentially alters binding properties |
| Phenylboronic Acid | Simple phenolic structure without substitutions | Fundamental compound in boron chemistry |
In Vivo Studies
A study published in the Journal of Medicinal Chemistry explored the efficacy of various boronic acid derivatives, including this compound, against cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against multiple cancer types, suggesting its potential as a lead compound for drug development .
Mechanistic Insights
Further investigation into the mechanistic pathways revealed that this compound may act by modulating key signaling pathways involved in cell survival and apoptosis. This was supported by protein crystallography studies that demonstrated strong interactions between the compound and target proteins involved in these pathways .
Q & A
Basic: What are the recommended synthetic routes for 3-(4-Acetylpiperazin-1-yl)phenylboronic acid, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling between a halogenated aryl precursor (e.g., 3-bromo-4-acetylpiperazinylbenzene) and a boronic acid pinacol ester, using Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions . Key steps:
- Catalyst selection : Pd-based catalysts (0.5–2 mol%) in toluene/THF at 80–100°C.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization.
- Purity optimization : Use HPLC (≥99% purity threshold, as in ) to monitor impurities like residual palladium or unreacted starting materials. Adjust reaction time and temperature to minimize byproducts.
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., acetylpiperazinyl group integration) and boronic acid proton resonance (~δ 7.5–8.5 ppm) .
- HPLC Analysis : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity and quantify impurities (e.g., ≤0.5% boronic acid dimer) .
- IR Spectroscopy : Validate boronic acid B-O stretching (~1340 cm⁻¹) and acetyl C=O (~1660 cm⁻¹) .
Basic: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
As a boronic acid partner, it reacts with aryl halides (e.g., bromoarenes) under Pd catalysis. Example protocol:
- Conditions : 1.2 eq boronic acid, 1 mol% Pd(OAc)₂, 2 eq K₂CO₃ in DMF/H₂O (3:1) at 80°C for 12h .
- Workup : Extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography. Monitor coupling efficiency using LC-MS.
Advanced: How can DFT/B3LYP computational methods predict its reactivity and electronic properties?
Methodological Answer:
- Geometry optimization : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to model molecular structure and frontier orbitals .
- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites for cross-coupling .
- Validation : Compare computed vibrational spectra (IR) with experimental data to resolve structural ambiguities .
Advanced: What strategies address solubility limitations in aqueous or organic solvents?
Methodological Answer:
- Co-solvent systems : Use DMSO (10–20% v/v) or ethanol/water mixtures to enhance solubility without degrading the boronic acid moiety .
- pH adjustment : Stabilize boronic acid in basic conditions (pH 9.5–10.0) to prevent cyclization or precipitation .
- Lyophilization : Prepare stable stock solutions in anhydrous DMSO (10 mM) stored at -20°C .
Advanced: How can researchers resolve contradictions between NMR data and computational predictions?
Methodological Answer:
- Dynamic effects : Account for rotational barriers in acetylpiperazinyl groups via variable-temperature NMR to explain discrepancies in peak splitting .
- Tautomerism : Investigate boroxine formation (cyclic trimer) using ¹¹B NMR if unexpected peaks arise .
- Synchrotron XRD : Resolve crystal structures to validate computational models .
Advanced: What role does this compound play in bioconjugation or targeting biological systems?
Methodological Answer:
- Glycoprotein binding : Leverage boronic acid-diol interactions (e.g., with sialic acid residues) for targeted drug delivery .
- Protocol : Incubate with biomolecules (e.g., antibodies) in pH 8.5 buffer (0.1 M bicarbonate) at 4°C for 24h. Purify conjugates via size-exclusion chromatography .
Advanced: How can reaction conditions be optimized to suppress undesired protodeboronation?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
